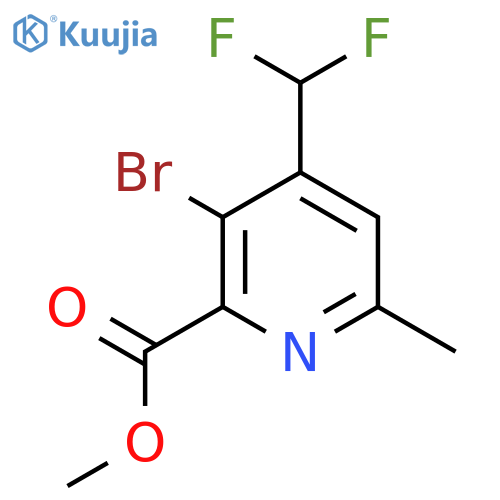Cas no 1805240-77-0 (Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate)

1805240-77-0 structure
商品名:Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate
CAS番号:1805240-77-0
MF:C9H8BrF2NO2
メガワット:280.066128730774
CID:4862046
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate
-
- インチ: 1S/C9H8BrF2NO2/c1-4-3-5(8(11)12)6(10)7(13-4)9(14)15-2/h3,8H,1-2H3
- InChIKey: PUGHINAHLDOWLK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(=O)OC)N=C(C)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029059013-1g |
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate |
1805240-77-0 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
1805240-77-0 (Methyl 3-bromo-4-(difluoromethyl)-6-methylpyridine-2-carboxylate) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
